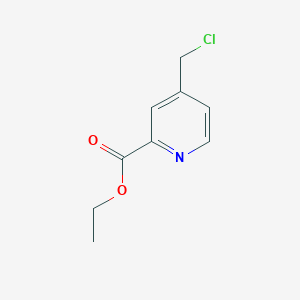
benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate
Overview
Description
Benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Scientific Research Applications
Potential Calcium-Channel Antagonist Activity
Benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate belongs to a class of 1,4-dihydropyridines, some of which display calcium modulatory properties. These compounds have been studied for their potential as calcium-channel antagonists, which is a significant area in cardiovascular pharmacology. For example, the structural analysis of related compounds revealed properties like planar oxocyclopentene rings and significant intermolecular interactions, contributing to their biological activity (Linden et al., 2011).
Antimicrobial Potential
The compound has been explored for its antimicrobial properties. A study synthesized novel compounds related to benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate and tested them against various strains of bacteria and fungi. Some derivatives exhibited significant antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Desai et al., 2017).
Role in A3 Adenosine Receptor Antagonism
Another area of interest is the compound's role in antagonizing A3 adenosine receptors. Studies involving derivatives of benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate showed selective antagonism at human A3 adenosine receptors, which could have implications in treating various diseases, including cancer and inflammatory disorders (Jiang et al., 1997).
Potential in Liquid Crystalline Materials
The compound has also been used in synthesizing new luminescent liquid crystalline materials. These materials, with their unique photophysical properties, can be used in various applications, including displays and sensors (A. N. & Adhikari, 2014).
Applications in Antitumor and Antihypertensive Agents
Furthermore, the compound and its derivatives have been utilized in synthesizing potential antitumor and antihypertensive agents. These studies involve creating biologically active molecules that could be effective in managing hypertension and cancer with reduced toxicity (Latli et al., 2017), (Rana et al., 2004).
properties
IUPAC Name |
benzyl 4-oxo-2-phenyl-2,3-dihydropyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-17-11-12-20(18(13-17)16-9-5-2-6-10-16)19(22)23-14-15-7-3-1-4-8-15/h1-12,18H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXHSSNSXZBPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C=CC1=O)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437651 | |
| Record name | Benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
126378-73-2 | |
| Record name | Benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)